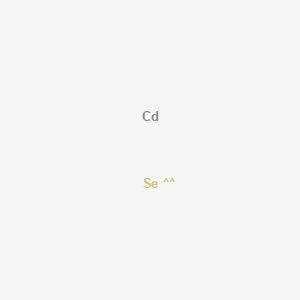

Cadmium selenide

Vue d'ensemble

Description

Cadmium selenide is an inorganic compound with the formula CdSe. It is a black to red-black solid that is classified as a II-VI semiconductor of the n-type . It can take three crystalline forms: hexagonal (wurtzite), cubic (zinc blende), and cubic rock salt . The most common form is the hexagonal wurtzite structure .

Synthesis Analysis

Cadmium selenide nanoparticles can be synthesized through a colloidal method in aqueous medium using selenium nanorods as the selenium source . Trigonal selenium nanorods are synthesized in water by the reduction method in the presence of sodium borohydride at 60°C using sodium selenite as the selenium source . These selenium nanorods are then used to synthesize cadmium selenide nanoparticles at 100°C in water .

Molecular Structure Analysis

Cadmium selenide can take three crystalline forms, but the hexagonal wurtzite structure is by far the most common . The unit cell of this structure is shown in the image; the gray balls are cadmium, and the yellow balls are selenium . The structure of cadmium selenide shows that it belongs to the cubic zinc blende through its characteristic peak at 2θ = 25.30 which is associated with the (111) plane and the other two peaks at 2θ = 42.45 and 2θ = 49.08 belong to the (220) and (311) reflections .

Chemical Reactions Analysis

The synthesis of cadmium selenide nanoparticles involves the reaction of selenium nanorods with cadmium . The activity of nano selenium rods in aqueous solution during the conversion of cadmium selenide nanoparticles was discussed .

Physical And Chemical Properties Analysis

Cadmium selenide is a binary, primarily ionic compound with a touch of covalent character . It is a highly photosensitive semiconductor material of n-type . The bulk bandgap energy of 1.74 eV at 300 K is very close to the NIR, which can be increased through a variety of processes . The reported molecular weight is 191.37 g/mole in which Cd is 58.74% and Se is 41.26% and has a dark red color in appearance .

Applications De Recherche Scientifique

Semiconductor Material

Cadmium selenide is a solid binary inorganic compound of cadmium (Cd) and selenium (Se) which falls into a category of II–VI group (due to the position of Cd and Se in the periodic table) and is a highly photosensitive semiconductor material . It is often thought of as a covalent material, with each anion surrounded by four cations at the corners of a tetrahedron, and vice versa .

Quantum Confinement

The characteristics or properties of CdSe such as quantum confinement, band structure, absorption, and emission mechanism are being discussed to understand its various properties like optical, electrical, thermal, mechanical, and structural in order to analyze factors affecting device performance .

Photocatalysts

CdSe is an n-type semiconductor, which makes it ideal for nanotech applications. Its nanoparticles are especially useful as a component of photocatalysts .

Solar Cells

CdSe is transparent to infrared (IR) light so that it can be used as a window in the fabrication of solar cells . The effort of replacing cost-expensive silicon solar cells by semiconductor nanostructures has been a subject of interest in recent years . CdSe nanoparticles have shown its compatibility for many applications which include diodes, solar cells, laser and for biosensors .

Biological Imaging and Photonic Devices

Current research on CdSe is mainly focused on nanomaterials, i.e., at least one dimension between 1 and 100 nm. The interest in these nanosized systems can be understood by their special properties, significantly different from the properties of the parent bulk compound that open the possibility of novel technological applications in the field of biological imaging and photonic devices .

Biosensors

Cadmium selenide nanoparticles (Cadmium Selenide NPs) are extraordinary in their properties due to the size and shape, and are well known in the space of biosensor, bio-imaging, Nano-medication, sub-atomic pathology, antimicrobial exercises, photovoltaic cells, semiconductor, and medication conveyance, and so forth .

Degradation of Organic Pollutant

The applications of CdSe nanoparticles have also been studied for the degradation of organic pollutant .

Photocatalytic Hydrogen Generation

CdSe nanoparticles have been used for photocatalytic hydrogen generation .

Safety and Hazards

Orientations Futures

Cadmium selenide has potential applications in various fields such as solar cells, light-emitting diodes, and biofluorescent tagging . Its low bandgap and high absorption coefficient in the visible region, as well as, the low electrical resistivity make it ideal for the next generation of chalcogenide-based photovoltaic and electrochemical energy storage devices .

Mécanisme D'action

Target of Action

Cadmium selenide (CdSe) is a binary inorganic compound that falls into the category of II–VI group semiconductors . It primarily targets the enzyme NADH-dependent nitrate reductase , which plays a crucial role in reducing cadmium and selenide ions to CdSe quantum dots (QDs) .

Mode of Action

CdSe interacts with its targets through a combination of ionic and covalent bonding . Each anion is surrounded by four cations at the corners of a tetrahedron, and vice versa. This tetrahedral coordination is typical of sp3 covalent bonding, but this material also has a substantial ionic character .

Biochemical Pathways

The enzyme NADH-dependent nitrate reductase reduces cadmium and selenide ions to CdSe QDs . Factors such as pH, temperature, synthesizing route, and substrate concentration affect the final product’s size and form .

Pharmacokinetics

It’s known that many novel new molecules fail to reach the clinical development phase due to poor biopharmaceutical properties, which translate into poor bioavailability and undesirable pharmacokinetic properties .

Result of Action

CdSe exhibits unique optical and electrical properties . It is used in a wide range of applications, including photovoltaics, solar cells, LEDs, photocatalysts, optical sensors, medical applications, and optical amplifiers .

Action Environment

The synthesis of CdSe QDs is influenced by environmental factors such as pH, temperature, and substrate concentration . Biosynthesis of quantum dots by microorganisms is an environmentally friendly and cost-effective green technology . The core/shell configuration has become a popular technique to modify the activity of quantum dots by enhancing biocompatibility and stability .

Propriétés

IUPAC Name |

selanylidenecadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCDIIAORKRFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se]=[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdSe | |

| Record name | cadmium selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061651 | |

| Record name | Cadmium selenide (CdSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brown solid; Turns red in sunlight; [Merck Index] Red or black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Cadmium selenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cadmium selenide (CdSe) | |

CAS RN |

331269-19-3, 157453-13-9, 1306-24-7 | |

| Record name | Cadmium selenide (Cd3Se3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331269-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium selenide (Cd6Se6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157453-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium selenide (CdSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium selenide (CdSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)